molecular formula C10H16O B1625224 (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 473-62-1

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B1625224
CAS No.: 473-62-1
M. Wt: 152.23 g/mol
InChI Key: MQPHVIPKLRXGDJ-GJMOJQLCSA-N
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Description

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is a bicyclic monoterpene ketone that is derived from the oxidation of pinane. It is a chiral compound, meaning it has a non-superimposable mirror image. This compound is known for its distinctive camphor-like odor and is used in various applications, including as a fragrance ingredient and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common method involves the oxidation of pinane using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic oxidation of pinane. This process can be carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclic monoterpene ketone with a similar structure and odor.

    Borneol: A bicyclic monoterpene alcohol that can be oxidized to camphor.

    Isopinocamphone: A related compound with a similar bicyclic structure.

Uniqueness

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is unique due to its specific chiral configuration and its distinct camphor-like odor. Its chemical reactivity and applications also set it apart from other similar compounds.

Properties

IUPAC Name

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPHVIPKLRXGDJ-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315632
Record name (+)-Isopinocamphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-62-1
Record name (+)-Isopinocamphone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Pinanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isopinocamphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 4
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(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 5
Reactant of Route 5
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 6
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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